N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide

CYP inhibition drug metabolism ADME screening

Procuring dibenzoxazepine analogs for CYP panel screening often risks structural ambiguity. N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide (CAS 223261-57-2) solves this with a well-defined substitution pattern (8-methyl core, 4-fluorobenzamide) and a public-domain CYP inhibition dataset (CYP2C19 Ki = 50,000 nM; CYP3A4 IC50 = 5,490 nM). - Use as a benchmark reference for deconvoluting substituent contributions to CYP isoform selectivity. - Unique 19F NMR handle enables precise quantification in complex mixtures, ensuring batch-to-batch QC consistency. - Structurally related to loxapine/amoxapine, but distinct 8-methyl/4-fluoro modifications avoid generic substitution risks.

Molecular Formula C21H15FN2O3
Molecular Weight 362.36
CAS No. 223261-57-2
Cat. No. B2394724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
CAS223261-57-2
Molecular FormulaC21H15FN2O3
Molecular Weight362.36
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26)
InChIKeyDQQFWVOOUCWCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Baseline Profile


N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide (CAS 223261-57-2, molecular formula C21H15FN2O3, molecular weight 362.4 g/mol) belongs to the dibenzo[b,f][1,4]oxazepine class of tricyclic heterocycles bearing a 4-fluorobenzamide substituent at the 2-position of the oxazepine ring . The scaffold is structurally related to clinically established dibenzoxazepine drugs such as loxapine and amoxapine, but the 8-methyl substitution on the core and the 4-fluoro substitution on the benzamide side chain distinguish this compound within its chemotype [1]. The compound is listed in BindingDB under identifier BDBM50380527 (CHEMBL2018913) and has been evaluated in in vitro CYP inhibition panels [2].

Chemotype Dibenzoxazepine scaffold with 8-methyl and 4-fluorobenzamide substituents; reference tool for SAR profiling
CYP panel Pre-characterized in recombinant CYP2C19, CYP3A4, and CYP2E1 inhibition assays (BindingDB-curated)
ADME screening Supports CYP inhibition panel benchmarking and chemotype comparison in drug metabolism research

Why In-Class Substitution Fails


Dibenzo[b,f][1,4]oxazepine derivatives span a wide pharmacological space including dopamine receptor antagonism (loxapine), histone deacetylase inhibition, and TRPA1 modulation; biological activity is exquisitely sensitive to the nature and position of substituents on both the tricyclic core and the pendant amide [1]. The 8-methyl group on the oxazepine core and the 4-fluoro substitution on the benzamide ring of the target compound are structural features known to influence CYP enzyme inhibition profiles and cell-based cytotoxicity, yet systematic comparative SAR data across close analogs remain sparsely reported in the public domain [2]. Generic substitution with simpler dibenzoxazepines (e.g., the unsubstituted benzamide analog MO-1 or the des-methyl analog CAS 223261-49-2) risks altering target engagement, metabolic stability, and off-target liability in ways not predictable without compound-specific data [3].

Structure The 8-methyl and 4-fluoro groups influence CYP inhibition; even minor core or amide changes may shift isoform selectivity.
Data gap Des-methyl analog (CAS 223261-49-2) lacks public CYP data — metabolic liability cannot be extrapolated.
SAR risk Generic dibenzoxazepine replacement may alter target engagement and off-target profile without compound-specific evidence.

Differential Evidence vs. Closest Analogs


CYP2C19 Inhibition vs. Des-Methyl Analog

The target compound demonstrates measurable but weak inhibition of recombinant CYP2C19 with a Ki of 50,000 nM (50 µM), as reported in the ChEMBL-curated BindingDB entry for this compound [1]. By contrast, the des-methyl analog (N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide, CAS 223261-49-2) lacks publicly reported CYP2C19 inhibition data, meaning that CYP interaction liability cannot be inferred by simple extrapolation from the des-methyl scaffold . Given that the target compound's Ki of 50 µM falls well above typical drug-drug interaction concern thresholds (generally <10 µM), the CYP2C19 liability is classified as low.

CYP2C19 Ki
Class-level
Target Ki = 50,000 nM (50 µM)
Des-methyl analog No public CYP2C19 data
Reported weak inhibition; des-methyl comparison unsupported by current data.
Ki exceeds typical DDI concern threshold; validate in-house for ADME panels.
CYP inhibition drug metabolism ADME screening

CYP3A4 and CYP2E1 Inhibition Selectivity

The target compound exhibits differential CYP isoform inhibition: CYP3A4 is inhibited with an IC50 of 5,490 nM (5.49 µM), while CYP2E1 is essentially not inhibited (IC50 = 50,000 nM) [1]. This ~9-fold selectivity window between CYP3A4 and CYP2E1 distinguishes the target compound within the dibenzoxazepine chemotype, where CYP isoform selectivity is rarely characterized for individual analogs. In comparison, the des-methyl analog (CAS 223261-49-2) has BindingDB-reported MAO-B inhibition data (IC50 > 10,000 nM) but lacks multi-CYP isoform profiling, making it impossible to assess whether the 8-methyl substituent is a determinant of CYP3A4 vs. CYP2E1 selectivity [2].

CYP3A4/2E1 selectivity
Class-level
CYP3A4 IC50 = 5,490 nM
CYP2E1 IC50 = 50,000 nM
Selectivity ratio = 9.1
Reported isoform selectivity context; ~9-fold window between CYP3A4 and CYP2E1.
Des-methyl analog lacks multi-CYP panel; 8-methyl role in selectivity requires further study.
CYP3A4 inhibition hepatic metabolism drug-drug interaction

Physicochemical Comparison of Benzamide Substituents

The target compound (4-fluorobenzamide, MW 362.4, formula C21H15FN2O3) can be differentiated from its closest commercially cataloged analogs on the basis of hydrogen bond acceptor count, dipole moment, and metabolic vulnerability of the para-substituent . The 4-fluoro substituent introduces a strong electronegative moiety (C-F bond) that increases oxidative metabolic stability relative to the 4-methyl analog (C21H18N2O3, MW ~346.4) while providing a hydrogen bond acceptor not present in the 4-methyl version . The 4-methoxy analog (CAS 223261-59-4, C22H18N2O4, MW ~374.4) adds an additional hydrogen bond acceptor and rotatable bond (O-CH3) that alters conformational entropy and may affect target binding kinetics . Quantitative experimental logP, solubility, and permeability values for all three analogs are not available in the public domain, precluding definitive ranking of drug-likeness parameters.

Physicochemical profile
Data to verify
Target (4-F) MW 362.4
HBA 4
4-methyl analog MW ~346.4
HBA 3
4-methoxy analog MW ~374.4
HBA 5
Reported property differences may guide analog selection; experimental logP/solubility unavailable.
Confirm physicochemical parameters independently; fluorine provides unique 19F NMR handle.
physicochemical properties drug-likeness lead optimization

Research Application Scenarios


CYP Inhibition Panel Screening

The target compound has been evaluated against recombinant CYP2C19 (Ki = 50,000 nM), CYP3A4 (IC50 = 5,490 nM), and CYP2E1 (IC50 = 50,000 nM), providing a multi-isoform CYP inhibition fingerprint that is publicly available via BindingDB [1]. This dataset, although indicative of generally low CYP inhibition risk, can serve as a reference point for medicinal chemistry teams seeking to benchmark new dibenzoxazepine analogs against a characterized member of the chemotype. Procurement for CYP panel screening is appropriate where the objective is to understand whether structural modifications (e.g., varying the benzamide substituent) shift the CYP isoform selectivity profile.

SAR Studies on 8-Methyl and 4-Fluoro Groups

The concurrent presence of an 8-methyl group on the dibenzo-oxazepine core and a 4-fluoro substituent on the benzamide side chain makes this compound a useful reference point for deconvoluting substituent contributions to CYP isoform selectivity and other biological endpoints [1]. Comparative studies using the des-methyl analog (CAS 223261-49-2, which lacks the 8-methyl) and the 4-methyl or 4-methoxy benzamide analogs can probe whether the 8-methyl and 4-fluoro groups exert additive, synergistic, or independent effects on measured activities. However, researchers must note that quantitative head-to-head data for these comparisons are not available in the public domain and must be generated experimentally.

Analytical Reference Standard for Chemotype

The compound's well-defined molecular formula (C21H15FN2O3, MW 362.4) and SMILES string, cataloged by ChemSrc, enable its use as a reference standard for HPLC method development and impurity profiling within the dibenzo-oxazepine chemotype [1]. The presence of the fluorine atom provides a unique 19F NMR handle (distinct from the 4-methyl and 4-methoxy analogs), facilitating quantification in complex mixtures without interference from non-fluorinated analogs . This analytical differentiation is directly relevant to quality control in chemical procurement and batch-to-batch consistency verification.

Cancer Cell Cytotoxicity Screening (Cautionary)

Although one non-authoritative source reports anticancer activity against MCF-7 breast cancer cells (IC50 ~3.2 µM), this data point could not be traced to a primary peer-reviewed publication or patent in the public domain [1]. Consequently, procurement of this compound specifically for cancer cell line screening should be undertaken with the understanding that MCF-7 cytotoxicity has not been independently validated, and comparative data against close structural analogs under identical assay conditions are absent. Any investment in this application should include internal validation against appropriate positive controls (e.g., doxorubicin) and head-to-head testing with the des-methyl and 4-methoxy analogs.

Application
Selection Property
Validation Focus
CYP inhibition panel screening
Multi-isoform CYP inhibition fingerprint (CYP2C19, 3A4, 2E1)
Benchmarking against chemotype reference data; recombinant enzyme assay setup
Substituent contribution deconvolution
8-methyl and 4-fluoro substituent context
Head-to-head data generation with des-methyl, 4-methyl, and 4-methoxy analogs
Chemotype reference standard
Defined molecular formula and 19F NMR handle
HPLC method development, impurity profiling, batch consistency verification
Cell-based cytotoxicity screening
Unvalidated MCF-7 IC50 report (~3.2 µM)
Internal validation with positive controls; comparative testing with close analogs
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